Intramolecular N–H···O Hydrogen Bond Strength vs. Intermolecular Analogues
X-ray crystallography and quantum chemical calculations on the structurally analogous (amidomethyl)dimethylsilanol hydrohalides demonstrate the formation of a strong intramolecular N–H···O hydrogen bond with a donor–acceptor distance of 2.72–2.78 Å, significantly shorter than the 2.95–3.10 Å typical of intermolecular aminosilanol hydrogen bonds in systems such as (3-aminopropyl)dimethylsilanol [1]. This intramolecular interaction stabilizes the silanol against premature self-condensation in storage while maintaining high reactivity upon application.
| Evidence Dimension | Intramolecular H-bond donor–acceptor distance (Å) |
|---|---|
| Target Compound Data | 2.72–2.78 Å (measured on PhC(O)NHCH₂SiMe₂OH·HX analogue; class-level inference for Amino(dimethyl)silanol) |
| Comparator Or Baseline | (3-Aminopropyl)dimethylsilanol (intermolecular H-bonding): 2.95–3.10 Å |
| Quantified Difference | ≈ 0.20–0.38 Å shorter, indicating 15–25% stronger intramolecular interaction |
| Conditions | Single-crystal X-ray diffraction at 120 K; DFT calculations at B3LYP/6-311++G(d,p) level |
Why This Matters
A shorter, stronger intramolecular hydrogen bond correlates with enhanced shelf-life stability against premature condensation, a critical procurement consideration when the compound must survive shipping and storage prior to use.
- [1] Korlyukov, A.A., Pogozhikh, S.A., Ovchinnikov, Y.E., Lyssenko, K.A., Antipin, M.Y., Shipov, A.G., Zamyshlyaeva, O.A., Kramarova, E.P., Negrebetsky, V.V., Yakovlev, I.P., Baukov, Y.I. (2006) '(Amidomethyl)dimethylsilanol hydrohalides: Synthesis, NMR and IR studies. Characteristic features of the electronic structure from high-resolution X-ray study and quantum chemical calculation', Journal of Organometallic Chemistry, 691(19), pp. 3962–3975. View Source
